molecular formula C8H6I2O3 B139732 4-Hydroxy-3,5-diiodophenylacetic acid CAS No. 1948-39-6

4-Hydroxy-3,5-diiodophenylacetic acid

Cat. No.: B139732
CAS No.: 1948-39-6
M. Wt: 403.94 g/mol
InChI Key: IGWIPEUDVOXYDO-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodophenylacetic acid is an organic compound with the molecular formula C8H6I2O3. It is a derivative of phenylacetic acid, characterized by the presence of two iodine atoms and a hydroxyl group on the benzene ring. This compound is known for its significant role as an impurity in the synthesis of thyroxine, a crucial hormone produced by the thyroid gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diiodophenylacetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the following steps:

    Nitration: The starting material, phenylacetic acid, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Iodination: The amino groups are diazotized and subsequently iodinated to introduce iodine atoms at the desired positions.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-diiodophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxy-3,5-diiodophenylacetaldehyde, while reduction can produce 4-hydroxy-3-iodophenylacetic acid .

Scientific Research Applications

4-Hydroxy-3,5-diiodophenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodophenylacetic acid involves its interaction with thyroid hormone receptors. The compound can mimic or interfere with the action of natural thyroid hormones, affecting various physiological processes. It binds to thyroid hormone receptors, influencing gene expression and metabolic activities .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3,5-diiodophenylacetic acid is unique due to its specific iodine substitution pattern and its role as an intermediate in the synthesis of thyroid hormones. Its distinct structure allows for specific interactions with thyroid hormone receptors, making it valuable in both research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxy-3,5-diiodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWIPEUDVOXYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173128
Record name 4-Hydroxy-3,5-diiodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948-39-6
Record name 4-Hydroxy-3,5-diiodobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-diiodophenylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-diiodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-diiodophenylacetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-hydroxy-3,5-diiodophenylacetic acid formed in the context of thyroid hormone biosynthesis?

A1: The research paper focuses on identifying 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA) as a potential intermediate in thyroxine biosynthesis. During the study, attempts to purify DIHPPA from rat thyroid extracts using thin-layer chromatography resulted in structural changes to the compound. Ultraviolet spectroscopy tentatively identified the resulting compound as this compound. This suggests that this compound may be formed through a structural alteration of DIHPPA during the experimental procedures. []

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